Product packaging for 8-Methyl-8-azabicyclo[3.2.1]octan-2-one(Cat. No.:CAS No. 78477-91-5)

8-Methyl-8-azabicyclo[3.2.1]octan-2-one

Cat. No.: B2875055
CAS No.: 78477-91-5
M. Wt: 139.198
InChI Key: VIZAOHGVLPCBMA-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[3.2.1]octan-2-one (CAS 78477-91-5) is a nitrogen-containing bicyclic compound that serves as a fundamental building block in medicinal chemistry. Its core structure, the 8-azabicyclo[3.2.1]octane scaffold, is the central framework of tropane alkaloids, a class known for a wide array of biological activities . This scaffold is of significant interest in neuroscience and pharmacology, particularly in the research and development of ligands for monoamine transporters . Researchers utilize this compound as a critical synthetic intermediate in the design of novel compounds that inhibit the dopamine transporter (DAT) and serotonin transporter (SERT), which are primary targets in the study of cocaine abuse and the development of potential pharmacotherapies . The structural similarity of its derivatives to cocaine and other bioactive alkaloids, combined with the rigidity provided by the bicyclic backbone, makes it a valuable template for exploring central nervous system (CNS) targets . The product is offered with a purity of 95% or higher and is intended for research purposes exclusively. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B2875055 8-Methyl-8-azabicyclo[3.2.1]octan-2-one CAS No. 78477-91-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-9-6-2-4-7(9)8(10)5-3-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZAOHGVLPCBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 8 Methyl 8 Azabicyclo 3.2.1 Octan 2 One and Keto Derivatives

Reactivity of the Ketone Functionality

The ketone functionality at the C-2 position of the 8-methyl-8-azabicyclo[3.2.1]octane skeleton is a key site for various chemical transformations. Its reactivity is influenced by the bicyclic ring system, which can impose steric constraints and influence the stereochemical outcome of reactions.

The carbonyl group of 8-methyl-8-azabicyclo[3.2.1]octan-2-one and its derivatives readily undergoes nucleophilic addition reactions. For instance, reaction with organolithium reagents can introduce substituents at the C-2 position. A multi-step process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols involves the reaction of a tropinone (B130398) derivative with an alkyl lithium compound. google.com This highlights the susceptibility of the carbonyl carbon to nucleophilic attack, leading to the formation of tertiary alcohols.

Similarly, the addition of cyanide ions, typically from potassium cyanide, to the carbonyl group can form a cyanohydrin intermediate. google.com This reaction serves as a precursor for further synthetic manipulations, demonstrating the utility of nucleophilic additions in elaborating the bicyclic scaffold.

The ketone group can be reduced to the corresponding alcohol, yielding 8-methyl-8-azabicyclo[3.2.1]octan-2-ol. The stereochemical outcome of this reduction is of significant interest in synthetic chemistry. The reduction of a related compound, methyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, can be achieved using reducing agents such as lithium aluminum hydride. nih.gov

Furthermore, the reduction of keto-derivatives of this compound, such as methyl (endo, endo)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]-octane-2-carboxylate, can be accomplished with sodium borohydride (B1222165) to yield the corresponding diol. cdnsciencepub.com The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction, providing access to different stereoisomers of the resulting alcohol.

Enolate Chemistry and Alpha-Functionalization

The presence of α-protons adjacent to the ketone functionality allows for the formation of an enolate, which is a key intermediate for various carbon-carbon bond-forming reactions.

The enolate of this compound (tropinone) can participate in aldol (B89426) condensation reactions with various aldehydes. tandfonline.comresearchgate.net This reaction provides a direct route to α-functionalized bicyclic ketones. For example, the mono-aldol condensation of tropinone with a range of aryl aldehydes, followed by dehydration, yields 2-arylmethylidene-8-methyl-8-azabicyclo[3.2.1]octan-3-ones. tandfonline.com The diastereoselectivity of the aldol reaction can be controlled to some extent by the choice of reaction conditions and the nature of the aldehyde. beilstein-journals.org In aldol reactions promoted by both achiral and chiral lithium amides, the major products typically exhibit the exo,anti configuration. beilstein-journals.org

Reactant 1Reactant 2Product
TropinoneAryl Aldehyde2-Arylmethylidene-8-methyl-8-azabicyclo[3.2.1]octan-3-one
TropinoneBenzaldehydeexo,syn-2-[Hydroxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-one

The generation of a chiral enolate from the prochiral ketone is a powerful strategy for the asymmetric synthesis of tropane (B1204802) alkaloids and their analogs. ehu.es Enantioselective deprotonation of tropinone can be achieved using chiral lithium amide bases. beilstein-journals.orgehu.es This method allows for the preparation of enantioenriched lithium enolates, which can then be trapped with various electrophiles to afford optically active α-substituted tropinone derivatives. ehu.es For example, the enantioenriched lithium enolate can be isolated as a silyl (B83357) enol ether and used in the total synthesis of (-)-anatoxin-A. ehu.es The choice of the chiral base is crucial for achieving high levels of enantioselectivity. beilstein-journals.orgehu.es

Chiral BaseResulting EnolateApplication
Phenylglycinol-derived chiral lithium amideEnantioenriched lithium enolateSynthesis of tropane alkaloids
(S,S)-diphenylethylenediamine-derived bis-amide baseEnantioenriched lithium enolate (as silyl enol ether)Total synthesis of (–)-anatoxin-A

An alternative approach to α-functionalization involves the formation of an enamine from the ketone, followed by C-alkylation. Quantum chemical studies have been used to predict the stereochemical outcome of C-ethylation of enamines derived from tropane derivatives. semanticscholar.org This computational approach has shown good congruence with experimental results, predicting high levels of asymmetric induction in the resulting α-alkylated aldehydes. semanticscholar.org The synthesis of nonracemic tropanes can be achieved through Mannich cyclization strategies, and the subsequent ethylation of the derived enamines supports the predicted sense and magnitude of asymmetric induction. semanticscholar.orgacs.org

Enamine DerivativeAlkylating AgentProductPredicted Enantiomeric Ratio (er)Experimental Enantiomeric Ratio (er)
1-methyl-tropane-derived enamineEthyl Iodide(R)-α-ethylated aldehyde89:1181:19
1,4,4-trimethyl-tropane-derived enamineEthyl Iodideα-ethylated aldehyde98:295:5

Functional Group Interconversions on the Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane framework, the core of tropane alkaloids, is a versatile scaffold in medicinal chemistry and natural product synthesis. researchgate.netehu.es The rigid, bicyclic structure allows for precise spatial orientation of functional groups, and the ability to perform selective functional group interconversions is crucial for the synthesis of complex target molecules and for structure-activity relationship (SAR) studies. ehu.esuni-regensburg.de These transformations often need to be highly stereoselective due to the chiral nature of the scaffold. rsc.org This section focuses on key interconversions involving hydroxyl, nitrile, and related functionalities on this important molecular architecture.

The hydroxyl group on the 8-azabicyclo[3.2.1]octane scaffold serves as a key handle for introducing a wide variety of functional groups through substitution reactions. Among these, the Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols into esters, ethers, and other derivatives. This reaction typically proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a significant advantage in the synthesis of stereochemically defined molecules. semanticscholar.org

The reaction involves the activation of a hydroxyl group with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). semanticscholar.org This in-situ activation forms an alkoxyphosphonium salt, which acts as an excellent leaving group and is subsequently displaced by a suitable nucleophile. semanticscholar.org

In the context of the 8-azabicyclo[3.2.1]octane system, this reaction has been effectively used to synthesize novel derivatives for pharmacological evaluation. For instance, N-protected 3-hydroxy-8-azabicyclo[3.2.1]octane can be coupled with various phenolic nucleophiles to generate the corresponding aryl ethers. ehu.esgoogle.com A general scheme for this transformation involves reacting the alcohol with the phenol (B47542) and the Mitsunobu reagents (PPh₃ and DIAD) in a suitable solvent like tetrahydrofuran (B95107) (THF). ehu.es

The following table summarizes representative examples of Mitsunobu reactions performed on a protected 3-hydroxy-8-azabicyclo[3.2.1]octane scaffold. ehu.es

Alcohol SubstrateNucleophile (Phenol)Product
tert-Butyl (1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate2-Chloropyrazinetert-Butyl (1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate
tert-Butyl (1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate4-Nitrophenoltert-Butyl (1R,3r,5S)-3-(4-nitrophenoxy)-8-azabicyclo[3.2.1]octane-8-carboxylate
tert-Butyl (1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate2-Cyanophenoltert-Butyl (1R,3r,5S)-3-(2-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carboxylate

The simultaneous presence or introduction of nitrile and hydroxyl groups on the 8-azabicyclo[3.2.1]octane scaffold opens pathways to a range of valuable synthetic intermediates, including amino alcohols and hydroxy acids.

A primary method for installing both functionalities is the formation of a cyanohydrin from a ketone precursor. Keto-derivatives, such as 8-substituted-8-azabicyclo[3.2.1]octan-3-ones, react with a cyanide source to form α-hydroxynitriles. mdpi.com For example, 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one can be converted to the corresponding 3-cyano-3-hydroxy derivative by treatment with sodium cyanide in a suitable solvent system. mdpi.com This reaction creates a new chiral center at the C-3 position, and the resulting product is a versatile intermediate for further transformations. mdpi.com

The table below details the conditions for the formation of a cyanohydrin on the azabicyclo[3.2.1]octane skeleton. mdpi.com

Ketone SubstrateReagentsSolventTemperatureProduct
8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-oneSodium Cyanide (NaCN)Butyl Acetate0°C3-Cyano-3-hydroxy-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane
8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-oneSodium Cyanide (NaCN)Diethyl Ether0°C3-Cyano-3-hydroxy-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane

Once formed, the nitrile group can undergo further reactions. A key transformation is the selective hydration of the nitrile to a primary amide. While harsh acidic or basic conditions can lead to over-hydrolysis to the carboxylic acid, transition-metal catalysts offer a milder alternative. thieme-connect.com For instance, platinum-based catalysts have been successfully employed for the hydration of nitriles to amides on complex molecules containing the 8-azabicyclo[3.2.1]octane framework. thieme-connect.com Another important reaction is the reduction of the nitrile group to a primary amine, which can be achieved using reducing agents like lithium aluminum hydride, thereby converting the α-hydroxynitrile into a valuable β-amino alcohol. uni-regensburg.de These transformations highlight the synthetic utility of the nitrile and hydroxy functionalities in elaborating the core scaffold. uni-regensburg.de

Stereochemical and Conformational Analysis of 8 Azabicyclo 3.2.1 Octane Systems

Chirality of the 8-Azabicyclo[3.2.1]octane Framework

The 8-azabicyclo[3.2.1]octane skeleton, the foundational structure for compounds like 8-methyl-8-azabicyclo[3.2.1]octan-2-one, possesses inherent chirality. The bridgehead carbon atoms (C1 and C5) are stereogenic centers. In the unsubstituted parent molecule, these centers result in a meso compound due to a plane of symmetry. However, substitution at any other position, as seen in this compound, breaks this symmetry and typically renders the molecule chiral. researchgate.netuni-regensburg.de

The stereoselective synthesis of these compounds is a key area of research, aiming to control the configuration at these stereocenters. rsc.orgresearchgate.net Methodologies often focus on the enantioselective construction of the bicyclic scaffold or the desymmetrization of achiral derivatives like tropinone (B130398) (8-methyl-8-azabicyclo[3.2.1]octan-3-one). rsc.orgresearchgate.netresearchgate.net The absolute configuration of chiral derivatives is crucial as it dictates their interaction with biological targets. academie-sciences.fr For instance, the bicyclic ring of tropane (B1204802) is defined as (1R,5S)-8-methyl-8-azabicyclo-[3.2.1]octane. researchgate.net

Conformational Preferences of the Bicyclic System

The rigid bicyclic structure of the 8-azabicyclo[3.2.1]octane system significantly restricts its conformational freedom. The system is composed of a six-membered piperidine (B6355638) ring and a five-membered cyclopentane (B165970) ring sharing two carbon atoms (the bridgehead carbons) and the nitrogen atom.

Chair-Envelope Conformations

Spectroscopic studies and computational calculations have shown that the 8-azabicyclo[3.2.1]octane system preferentially adopts a chair-envelope conformation. researchgate.netresearchgate.net In this arrangement:

The six-membered piperidine ring exists in a chair conformation.

The five-membered ring adopts an envelope conformation. evitachem.com

This conformational preference minimizes steric interactions and achieves optimal orbital overlap within the molecule. researchgate.net For example, studies on 3-methyl-3-azabicyclo[3.2.1]octan-8-ols and their derivatives consistently propose a chair-envelope conformation for the bicyclic moiety in solution. researchgate.netresearchgate.net

Influence of Substituents on Ring Pucker

Substituents on the bicyclic framework can influence the precise puckering of the rings. The N-substituent, such as the methyl group in this compound, typically prefers an equatorial position with respect to the piperidine ring to minimize steric strain. researchgate.netresearchgate.netnih.gov

The position and orientation of other substituents can cause distortions in the ideal chair or envelope shapes. For instance, in some 3-methyl-3-azabicyclo[3.2.1]octan-8α-amine derivatives, the piperidine ring is puckered at C8 to alleviate interactions between the substituent and axial protons on the six-membered ring. researchgate.net In contrast, related β-epimers may exhibit a flattening of the chair at the nitrogen atom (N3). researchgate.netresearchgate.net The stability of N-alkyl invertomers (axial vs. equatorial) can be influenced by the solvent and may affect interactions with biological receptors. academie-sciences.fr

Conformational Details of Substituted 8-Azabicyclo[3.2.1]octane Derivatives
Compound TypePiperidine Ring ConformationCyclopentane/Pyrrolidine (B122466) Ring ConformationN-Substituent PositionReference
3-Methyl-3-azabicyclo[3.2.1]octan-8-olsDistorted ChairEnvelopeEquatorial researchgate.net
8-β-Acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octanesDistorted Chair (puckered at C8, flattened at N3)Envelope (flattened at C8)Equatorial nih.gov
3-Methyl-3-azabicyclo[3.2.1]octan-8α-amidesChair (puckered at C8)EnvelopeEquatorial researchgate.net

Determination of Relative and Absolute Configurations

A variety of analytical techniques are employed to determine the stereochemistry of 8-azabicyclo[3.2.1]octane derivatives.

NMR Spectroscopy: One- and two-dimensional NMR techniques, including NOE (Nuclear Overhauser Effect) experiments, are powerful tools for elucidating the relative configuration and preferred conformation in solution. researchgate.net For instance, NOE can reveal through-space proximity of protons, helping to assign stereochemistry, such as the E/Z geometry of substituents on the ring. koreascience.kr The chemical shifts of ring carbons can also provide clues; for example, the difference in C-2 chemical shifts between isomers of 8-methyl-8-azabicyclo[3.2.1]octane is partly attributed to the orientation of the nitrogen lone pair. thieme-connect.de

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute configuration of molecules in the solid state. nih.goviucr.org It has been used to confirm the chair-envelope conformation and the stereochemical outcome of reactions for numerous derivatives. nih.govresearchgate.net The Flack parameter, obtained from crystallographic data, can be used to determine the absolute configuration of chiral compounds. iucr.org

Computational Methods: Density Functional Theory (DFT) and other ab initio calculations are used to predict the relative stabilities of different conformations and invertomers, complementing experimental data. academie-sciences.frresearchgate.net These methods can calculate the free energies of various isomers and transition states to predict reaction outcomes. uwb.edu.pl

Stereochemical Implications in Reaction Outcomes

The rigid, well-defined stereochemistry of the 8-azabicyclo[3.2.1]octane framework has profound implications for its chemical reactivity. The facial selectivity of reactions is often dictated by the steric hindrance of the bicyclic system.

Advanced Spectroscopic and Structural Characterization Techniques for 8 Azabicyclo 3.2.1 Octane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 8-azabicyclo[3.2.1]octane derivatives in solution.

1H NMR and 13C NMR for Structural Elucidation

Proton (1H) and Carbon-13 (13C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of 8-Methyl-8-azabicyclo[3.2.1]octan-2-one and its analogues. In 1H NMR, the chemical shifts, coupling constants, and signal multiplicities provide detailed information about the electronic environment and connectivity of protons within the bicyclic system. For instance, the protons adjacent to the nitrogen atom and the carbonyl group exhibit characteristic chemical shifts.

13C NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton. The chemical shift of each carbon atom is indicative of its hybridization and the nature of its substituents. The carbonyl carbon (C2) in this compound, for example, would appear at a significantly downfield chemical shift.

A representative, though not exhaustive, dataset for a related derivative, 2,4-dibenzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ol, illustrates the type of data obtained:

1H NMR (300 MHz, CDCl3): δ 7.12–7.22 (m, 10 H), 3.10–3.22 (m, 3H), 2.80 (m, 2H), 2.33 (dd, J = 13.5, 10.2 Hz, 2H), 2.12 (s, 3H), 2.01 (m, 2H), 1.86 (m, 2H), 1.68 (m, 2H). uky.edu

13C NMR (75 MHz, CDCl3): δ 140.45, 129.18, 128.59, 126.10, 74.39, 63.65, 50.97, 40.25, 36.56, 22.02. uky.edu

Table 1: Representative 1H NMR Data for a Substituted 8-Azabicyclo[3.2.1]octane Derivative. uky.edu
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.12–7.22m10HAromatic Protons
3.10–3.22m3H-
2.80m2H-
2.33dd2H-
2.12s3HN-CH3
2.01m2H-
1.86m2H-
1.68m2H-
Table 2: Representative 13C NMR Data for a Substituted 8-Azabicyclo[3.2.1]octane Derivative. uky.edu
Chemical Shift (δ) ppmAssignment
140.45Aromatic Carbon
129.18Aromatic Carbon
128.59Aromatic Carbon
126.10Aromatic Carbon
74.39-
63.65-
50.97-
40.25N-CH3
36.56-
22.02-

Nuclear Overhauser Effect (NOE) Experiments for Geometric and Stereochemical Assignment

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, which is crucial for assigning geometry and stereochemistry. In the context of 8-azabicyclo[3.2.1]octane derivatives, NOE experiments can differentiate between exo and endo isomers by detecting through-space interactions between protons. For example, an NOE correlation between the N-methyl protons and specific protons on the bicyclic core can establish their relative orientation.

NMR Studies for Determining N-Methyl Stereochemistry in Solution

The stereochemistry of the N-methyl group in 8-azabicyclo[3.2.1]octane derivatives can significantly influence their biological activity. nih.gov NMR studies are instrumental in determining the preferred orientation (axial or equatorial) of the N-methyl group in solution. nih.gov In many cases, nitrogen inversion occurs, leading to an equilibrium between the two conformers. nih.gov The rate of this interconversion can be studied using dynamic NMR techniques at varying temperatures. At room temperature, the inversion may be fast on the NMR timescale, resulting in averaged signals. However, at lower temperatures, the interconversion slows, allowing for the observation and quantification of individual axial and equatorial N-methyl conformers. nih.gov For some derivatives, the equatorial to axial invertomer ratio has been determined using 13C NMR in conjunction with DFT calculations. academie-sciences.fr

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the mass of a molecule with very high accuracy. whiterose.ac.uk This precision allows for the unambiguous determination of the molecular formula of a compound by comparing the experimentally measured mass to the calculated exact mass of potential formulas. For this compound (C8H13NO), HRMS would confirm this elemental composition, distinguishing it from other isobaric compounds. HRMS is often performed using techniques like electrospray ionization (ESI). whiterose.ac.ukrsc.org

X-Ray Diffraction Crystallography

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal evidence for the stereochemistry and conformation of 8-azabicyclo[3.2.1]octane derivatives. uky.edu

For a crystal of a suitable derivative, X-ray diffraction analysis can reveal detailed structural information, including:

The conformation of the piperidine (B6355638) and pyrrolidine (B122466) rings (e.g., chair, boat, envelope). uky.edu

The orientation of substituents on the bicyclic framework. uky.edu

Precise bond lengths and angles. uky.edu

Role of 8 Methyl 8 Azabicyclo 3.2.1 Octan 2 One in Organic Synthesis

Utilization as a Key Synthetic Intermediate for Complex Molecules

The 8-azabicyclo[3.2.1]octane skeleton is the foundational core of a wide array of natural products and pharmaceutically significant compounds, including atropine (B194438) and cocaine. researchgate.net Its structural rigidity and inherent chirality make it a valuable starting point for the total synthesis of complex molecular architectures. Tropinone (B130398) (the 3-one isomer) has historically been a crucial intermediate in the synthesis of these and other tropane (B1204802) alkaloids. researchgate.net

The versatility of the azabicyclic ring system allows for its use as a building block, providing a robust framework that can be functionalized to create a variety of complex molecules. researchgate.net For instance, derivatives of this scaffold have been developed as potent inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA), demonstrating its utility in creating targeted therapeutic agents. nih.gov The synthesis of cocaine analogues and other compounds targeting dopamine (B1211576) and serotonin (B10506) transporters further highlights the role of this scaffold as a key intermediate in drug discovery and development. nih.govacs.org Researchers have successfully employed the 2-azabicyclo[3.2.1]octane core, a related bicyclic system, as a critical intermediate in the total synthesis of several natural products, underscoring the strategic importance of this structural motif in accessing complex molecular targets. researchgate.net

Precursor for the Synthesis of Bridged Azabicyclic Scaffolds with Diverse Substitution Patterns

The 8-methyl-8-azabicyclo[3.2.1]octane core serves as an excellent precursor for generating a diverse library of substituted bridged azabicyclic compounds. The reactivity of the ketone functionality, as demonstrated extensively with tropinone, allows for the introduction of various substituents.

A primary method for achieving this diversification is the aldol (B89426) condensation reaction. Research has shown that tropinone can react with a wide range of aryl aldehydes in the presence of a base to yield 2-arylmethylidene-8-methyl-8-azabicyclo[3.2.1]octan-3-ones. koreascience.krtandfonline.com This reaction provides a versatile two-step method, often involving the initial condensation followed by dehydration, to introduce diverse aromatic groups onto the bicyclic scaffold. tandfonline.comresearchgate.net This approach has been utilized to synthesize a series of tropane analogs with potential as CNS agents. tandfonline.com

The following table summarizes the synthesis of various 2-substituted derivatives from 8-methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone) via aldol condensation, showcasing its role as a precursor.

Table 1: Synthesis of 2-Arylmethylidene-8-methyl-8-azabicyclo[3.2.1]octan-3-ones

Entry Aldehyde Base/Catalyst Resulting Compound Reference
1 Benzaldehyde NaOH 2-Benzylidene-8-methyl-8-azabicyclo[3.2.1]octan-3-one koreascience.kr
2 2-Furaldehyde NaOH 2-Furan-2-ylmethylene-8-methyl-8-azabicyclo[3.2.1]octan-3-one koreascience.kr
3 Various Aryl Aldehydes pTsOH (for dehydration) 2-Arylmethylidene-8-methyl-8-azabicyclo[3.2.1]octan-3-ones tandfonline.com

Furthermore, constraining a piperidine (B6355638) ring into the more rigid azabicyclo[3.2.1]octane scaffold has been shown to be beneficial in developing potent enzyme inhibitors, with further modifications at various positions on the ring leading to optimized activity. nih.gov

Scaffold for Exploring Novel Chemical Transformations

The unique structural and electronic properties of the 8-methyl-8-azabicyclo[3.2.1]octane skeleton make it an ideal platform for investigating and developing novel chemical transformations. The constrained bicyclic system influences the reactivity and stereoselectivity of reactions occurring on the scaffold.

Key transformations that have been explored using this framework include:

Aldol Condensation: As mentioned, this reaction has been extensively studied using the tropinone isomer, with research focusing on optimizing conditions using various bases like sodium hydroxide (B78521) or lithium amides to control the reaction outcome. researchgate.netkoreascience.kr

Knoevenagel Condensation: This variation of condensation reaction has been applied to the related 2-azabicyclo[3.2.1]octane system to introduce further functionalization. rsc.org

Rearrangement Reactions: The bicyclic core can be synthesized or modified through different rearrangement reactions, such as the Schmidt rearrangement, which provides a pathway to the azabicyclo[3.2.1]octane core, although controlling regioselectivity can be a challenge. rsc.org

Cyclization Reactions: Intramolecular cyclizations are a common strategy to assemble the 2-azabicyclo[3.2.1]octane core, which is structurally related to the title compound. rsc.org

The desymmetrization of achiral tropinone derivatives is another significant area of research, where enantioselective reactions are used to introduce chirality, leading to the synthesis of specific stereoisomers of complex alkaloids. ehu.es These studies not only expand the chemical toolbox available to organic chemists but also provide deeper insights into the reactivity of constrained bicyclic systems.

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